Phenethyltrichlorosilane

Description

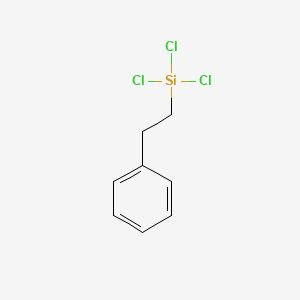

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2-phenylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYXZXAKZWIOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052632 | |

| Record name | Trichloro(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-41-0 | |

| Record name | [2-(Trichlorosilyl)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenylethyl)trichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [2-(trichlorosilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-phenylethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-PHENYLETHYL)TRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAR3080Y7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Phenethyltrichlorosilane: Properties, Reactivity, and Applications

Introduction

Phenethyltrichlorosilane (PTS) is a bifunctional organosilicon compound characterized by a phenethyl group (C₆H₅CH₂CH₂) and a highly reactive trichlorosilyl (-SiCl₃) functional group.[1][2] This unique structure makes it an invaluable reagent in materials science, surface chemistry, and polymer synthesis. The trichlorosilyl group serves as a potent anchoring point for covalent attachment to hydroxylated surfaces, while the phenethyl group provides a stable, low-energy organic interface. This guide offers a comprehensive overview of the core chemical and physical properties of phenethyltrichlorosilane, its reactivity, key applications, and essential handling protocols for researchers and industry professionals.

Part 1: Core Chemical and Physical Properties

The utility of phenethyltrichlorosilane is directly linked to its distinct physical and chemical characteristics. These properties dictate its handling, purification methods, and suitability for various applications. As a colorless liquid, its behavior is governed by strong covalent bonding and the highly polarized nature of the Si-Cl bonds.[1]

Table 1: Key Identifiers and Physicochemical Properties of Phenethyltrichlorosilane

| Property | Value | Source(s) |

| Chemical Name | (2-Phenylethyl)trichlorosilane | [2][3][4] |

| CAS Number | 940-41-0 | [1][3][5] |

| Molecular Formula | C₈H₉Cl₃Si | [3][5] |

| Molecular Weight | 239.60 g/mol | [1][3][5][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 249.9 °C @ 760 mmHg93-96 °C @ 3 mmHg | [1][7][8] |

| Density | 1.234 g/mL at 25 °C | [1][2][8] |

| Refractive Index (n²⁰/D) | 1.513 | [1][7][8] |

| Flash Point | >110 °C (>230 °F) | [8] |

The significant difference in boiling point at atmospheric versus reduced pressure highlights the compound's thermal sensitivity. Vacuum distillation is the preferred method for purification to prevent thermal decomposition. Its density, being greater than water, is an important consideration for reaction setups and spill management.

Part 2: Reactivity and Mechanistic Insights

The chemistry of phenethyltrichlorosilane is dominated by the electrophilic nature of the silicon atom and the high reactivity of the silicon-chlorine bonds.

Hydrolytic Sensitivity: The Cornerstone of its Utility

The most critical chemical property of phenethyltrichlorosilane is its extreme sensitivity to moisture.[8] It reacts rapidly and exothermically with water, atmospheric humidity, and other protic solvents to produce hydrogen chloride (HCl) gas.[8][9][10] This reaction is the basis for its use in forming siloxane bonds.

The Hydrolysis and Condensation Mechanism: The process occurs in two primary stages:

-

Hydrolysis: The three chlorine atoms are sequentially replaced by hydroxyl (-OH) groups via nucleophilic attack by water on the silicon atom. This forms the unstable intermediate, phenethylsilanetriol.

-

Condensation: The highly reactive silanol intermediates readily condense with each other, eliminating water to form stable silicon-oxygen-silicon (siloxane) bonds. This process can continue to form a cross-linked polysiloxane network or, on a surface, a polymeric layer.

Caption: Hydrolysis of Phenethyltrichlorosilane.

This high reactivity necessitates that all handling, storage, and reactions be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

Part 3: Applications in Research and Industry

The dual functionality of phenethyltrichlorosilane makes it a versatile tool for advanced material fabrication.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of phenethyltrichlorosilane is the formation of self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces like silicon dioxide (SiO₂), glass, and various metal oxides.[2][8][11]

Causality of SAM Formation: The trichlorosilyl group acts as a highly efficient anchor. In the presence of trace surface moisture, it hydrolyzes and forms strong, covalent siloxane bonds (Si-O-Si) with the substrate.[2][11] Simultaneously, the phenethyl groups orient themselves away from the surface, creating a dense, well-ordered, and hydrophobic organic film. This modification dramatically alters the surface properties, primarily increasing hydrophobicity and reducing surface energy.

Caption: Experimental workflow for SAM formation.

Experimental Protocol: Formation of a Phenethyltrichlorosilane SAM on a Silicon Wafer

This protocol is a self-validating system, where the final measurement confirms the success of the procedure.

-

Substrate Cleaning (Trustworthiness Pillar):

-

Immerse silicon wafer fragments in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 15 minutes to remove organic residues and generate a dense layer of surface hydroxyl (-OH) groups. Causality: This hydroxylation step is critical for providing reactive sites for the silane to anchor.

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Further treat with a UV-Ozone cleaner for 10 minutes to ensure complete removal of contaminants.

-

-

Preparation of Silanization Solution:

-

Work within a nitrogen-filled glovebox or using Schlenk line techniques to maintain an inert atmosphere.

-

Prepare a 1-5 mM solution of phenethyltrichlorosilane in a certified anhydrous solvent, such as toluene or hexane. Causality: Anhydrous solvent is essential to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

-

-

SAM Deposition:

-

Place the cleaned and dried silicon substrates into the silanization solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature. During this time, the PTS molecules will anchor to the surface and self-organize.

-

-

Rinsing and Curing:

-

Remove the substrates from the solution and rinse sequentially with fresh toluene, followed by isopropyl alcohol or ethanol to remove any non-covalently bonded (physisorbed) molecules.

-

Dry the substrates with nitrogen.

-

Cure the coated substrates in an oven at 110-120 °C for 30 minutes. Causality: Curing facilitates the completion of covalent bond formation between adjacent silane molecules and the surface, enhancing the durability of the monolayer.

-

-

Validation:

-

Measure the static water contact angle on the modified surface. A successful hydrophobic SAM will exhibit a contact angle >90°, a significant increase from the highly hydrophilic (<10°) bare silicon wafer. This provides immediate validation of a successfully altered surface energy.

-

Silicone Production and Polymer Chemistry

Phenethyltrichlorosilane serves as a key building block or crosslinking agent in the synthesis of specialized silicone polymers.[1][7] Its incorporation into a silicone matrix can enhance thermal stability, modify the refractive index, and improve adhesion to organic substrates.[1] As a coupling agent, it is used in formulations for adhesives, sealants, and coatings to create a durable bond between inorganic fillers and organic polymer matrices.[1][7]

Nanotechnology and Electronics

In the field of electronics, PTS is used to passivate the surface of dielectrics in organic field-effect transistors (OFETs).[2][11] A SAM of PTS can reduce charge trapping at the dielectric-semiconductor interface, leading to improved device performance.[11] It is also employed in the fabrication of nanostructured materials and biosensors.[1][2]

Part 4: Safety, Handling, and Storage

Due to its high reactivity and hazardous byproducts, strict safety protocols must be followed when working with phenethyltrichlorosilane.

-

Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage upon contact.[12][13]

-

Toxic: Can be toxic or fatal if inhaled.[12] The liberated HCl gas is a severe respiratory irritant.

-

Water Reactive: Reacts violently with water, releasing toxic and corrosive HCl gas and significant heat.[9][10] This reaction can pressurize containers.

-

-

Recommended Handling Procedures:

-

Always handle phenethyltrichlorosilane in a well-ventilated chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a full-face shield.[13]

-

Ensure all glassware and equipment are thoroughly dried before use.

-

For transfers and reactions, employ an inert atmosphere using a glovebox or Schlenk line techniques.

-

Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily available. Do not use water.[10]

-

-

Storage:

Conclusion

Phenethyltrichlorosilane is a powerful and versatile chemical tool whose utility is derived directly from its unique bifunctional structure. Its ability to form robust, covalent linkages to surfaces makes it a cornerstone reagent in surface science for creating well-defined, hydrophobic interfaces. Concurrently, its role in polymer chemistry allows for the development of advanced materials with tailored properties. Mastery of its handling, driven by a thorough understanding of its reactivity with moisture, enables researchers and scientists to safely harness its full potential in a wide array of technological applications.

References

- Gelest, Inc. (n.d.). PHENYLTRICHLOROSILANE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70327, (2-Phenylethyl)trichlorosilane.

- National Oceanic and Atmospheric Administration. (n.d.). PHENYLTRICHLOROSILANE.

- National Institute of Standards and Technology. (n.d.). Phenethyltrichlorosilane.

- Guidechem. (n.d.). PHENETHYLTRICHLOROSILANE 940-41-0.

- Chem-Impex. (n.d.). Trichloro(phenethyl)silane.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyltrichlorosilane, 95%.

- Chongqing Chemdad Co., Ltd. (n.d.). PHENETHYLTRICHLOROSILANE.

- Oakwood Chemical. (n.d.). Trichloro(phenethyl)silane.

- Sigma-Aldrich. (n.d.). Trichloro(phenethyl)silane 95%.

- Sigma-Aldrich. (n.d.). Trichloro(phenethyl)silane 95% Properties.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7372, Phenyltrichlorosilane.

- ChemicalBook. (n.d.). PHENETHYLTRICHLOROSILANE.

- Sigma-Aldrich. (n.d.). Trichloro(phenethyl)silane 95% Product Information.

- Gelest, Inc. (n.d.). PHENYLTRIETHOXYSILANE.

- SLS. (n.d.). Trichloro(phenethyl)silane, 95.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Phenethyltrichlorosilane.

- Gelest, Inc. (n.d.). SDS - ((chloromethyl)phenylethyl)trichlorosilane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8260, Trichloroethylsilane.

- Sigma-Aldrich. (n.d.). Trichloro(phenyl)silane ≥97.0%.

- American Industrial Hygiene Association. (n.d.). Trichlorosilane.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 三氯(苯乙基)硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (2-Phenylethyl)trichlorosilane | C8H9Cl3Si | CID 70327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Phenethyltrichlorosilane [webbook.nist.gov]

- 6. Trichloro(phenethyl)silane 95 940-41-0 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. PHENETHYLTRICHLOROSILANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

Introduction: The Versatility of Phenethyltrichlorosilane

An In-depth Technical Guide to the Synthesis and Purification of Phenethyltrichlorosilane

Phenethyltrichlorosilane (PETCS), with the chemical formula C₆H₅CH₂CH₂SiCl₃, is a versatile organosilicon compound that serves as a critical intermediate in the synthesis of advanced materials.[1][2][3] Its unique structure, combining a phenethyl group with a reactive trichlorosilyl functional group, makes it an invaluable component for researchers and developers. PETCS is widely utilized as a coupling agent to enhance adhesion between organic polymers and inorganic substrates, a precursor for silicone polymers, and a surface modifier for creating self-assembled monolayers (SAMs) on materials like silica and aluminum oxide.[1][4][5] These SAMs are instrumental in the development of organic field-effect transistors (OFETs), biosensors, and other microelectronic devices.[5] This guide provides a detailed examination of the predominant synthesis methodology and the subsequent purification process required to achieve high-purity PETCS suitable for demanding research and industrial applications.

Part 1: Synthesis via Catalytic Hydrosilylation

The most prevalent and efficient method for synthesizing phenethyltrichlorosilane is the hydrosilylation of styrene with trichlorosilane (HSiCl₃). This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of styrene.

Reaction Mechanism and Regioselectivity

The hydrosilylation of styrene is typically catalyzed by transition metal complexes, most commonly those based on platinum or palladium.[6][7] The reaction proceeds via a catalytic cycle, often described by the Chalk-Harrod mechanism or variations thereof. A critical aspect of this synthesis is controlling the regioselectivity. The reaction can yield two isomers: the desired β-isomer (phenethyltrichlorosilane) and the undesired α-isomer (1-phenyl-1-(trichlorosilyl)ethane).

-

β-isomer (Anti-Markovnikov product): C₆H₅CH₂CH₂SiCl₃

-

α-isomer (Markovnikov product): C₆H₅CH(SiCl₃)CH₃

The formation of the desired β-isomer is favored. Palladium-catalyzed reactions, for instance, are known to proceed with excellent regioselectivity towards the branched α-isomer via a stable π-benzyl palladium intermediate.[7] However, for many applications, the linear β-isomer is the target product, and catalyst selection is crucial to maximize its yield.

Causality in Experimental Design

-

Catalyst Choice: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are frequently employed. These catalysts are highly effective at activating the Si-H bond, facilitating its addition to the alkene.[6] The primary drawback of metal catalysts is their cost and the potential for trace metal contamination in the final product, which can be detrimental in microelectronics applications.[6]

-

Inert Atmosphere: Trichlorosilane and the product, phenethyltrichlorosilane, are highly sensitive to moisture. They readily hydrolyze in the presence of water to form silanols and release corrosive hydrogen chloride (HCl) gas.[8][9] Therefore, the entire synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactant degradation and ensure product integrity.

-

Controlled Addition & Temperature: The hydrosilylation reaction is exothermic. Trichlorosilane is typically added slowly to the styrene-catalyst mixture to maintain control over the reaction temperature. This prevents dangerous pressure buildup and minimizes side reactions that can occur at elevated temperatures, thereby improving the yield and selectivity of the desired β-isomer.

Experimental Workflow: Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenethyltrichlorosilane [webbook.nist.gov]

- 3. (2-Phenylethyl)trichlorosilane | C8H9Cl3Si | CID 70327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PHENETHYLTRICHLOROSILANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. トリクロロ(フェネチル)シラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gelest.com [gelest.com]

- 9. chemicalbook.com [chemicalbook.com]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to Phenethyltrichlorosilane (CAS 940-41-0)

Phenethyltrichlorosilane (PETS) is more than just a chemical intermediate; it is a powerful tool for precision surface engineering and a versatile building block in advanced materials science. Its unique structure, combining a non-polar phenethyl group with a highly reactive trichlorosilyl head, allows for the creation of robust, covalently bound organic layers on a multitude of surfaces. Understanding the nuances of its reactivity is paramount to harnessing its full potential. This guide moves beyond a simple recitation of properties and protocols. It aims to provide the causal framework—the "why" behind the "how"—that is essential for troubleshooting, innovation, and the successful application of this reagent in demanding research and development environments.

Core Physicochemical & Structural Data

Phenethyltrichlorosilane, systematically named trichloro(2-phenylethyl)silane, is an organosilicon compound recognized for its role as a surface modifying agent and chemical intermediate.[1][2] The molecule's utility is derived from its bifunctional nature: a stable phenethyl organic tail and a highly reactive trichlorosilyl functional group.

| Property | Value | Source(s) |

| CAS Number | 940-41-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₉Cl₃Si | [1][3][4][8] |

| Molecular Weight | 239.60 g/mol | [1][2][8] |

| Appearance | Colorless liquid | [1] |

| Density | 1.234 g/mL at 25 °C | [1][3][7] |

| Boiling Point | 93-96 °C at 3 mmHg | [1][3][5][7] |

| Refractive Index (n20/D) | 1.513 | [1][3][7] |

| SMILES String | C1=CC=C(C=C1)CC(Cl)Cl | [2][3] |

| InChI Key | FMYXZXAKZWIOHO-UHFFFAOYSA-N | [2][3][8] |

The Cornerstone of Reactivity: Hydrolysis and Condensation

The entire utility of PETS in surface modification hinges on the reactivity of its silicon-chlorine (Si-Cl) bonds. This is not a simple one-step reaction but a cascade involving two distinct, yet concurrent, processes: hydrolysis and condensation.[9][10][11]

Stage 1: Hydrolysis The process initiates with a rapid nucleophilic attack on the electrophilic silicon atom by water molecules. This can be atmospheric moisture, residual water on a substrate, or water introduced into a solvent. The reaction proceeds stepwise, replacing the three chlorine atoms with hydroxyl (-OH) groups to form the highly unstable intermediate, phenethylsilanetriol. A critical byproduct of this stage is hydrogen chloride (HCl) gas, which significantly lowers the local pH and can auto-catalyze further hydrolysis.[9][11]

Stage 2: Condensation The phenethylsilanetriol intermediate is transient. It readily undergoes intermolecular condensation, where the silanol groups (Si-OH) react with each other to form stable, covalent siloxane (Si-O-Si) bridges, releasing water.[9] On a hydroxylated surface (like silica, SiO₂), these silanols also react with the surface Si-OH groups, covalently anchoring the molecule to the substrate. This dual condensation—both with the surface and with adjacent PETS molecules—results in a cross-linked, polymeric network, forming a durable and stable self-assembled monolayer (SAM).[10]

Key Application Domains: From Surfaces to Synthesis

PETS is a versatile reagent employed across multiple high-technology sectors. Its primary applications stem from its ability to predictably and robustly alter surface chemistry.

-

Surface Modification and Self-Assembled Monolayers (SAMs) : The most prominent application of PETS is the formation of SAMs on hydroxyl-bearing substrates like silica, aluminum oxide, and glass.[3][7] This process transforms a hydrophilic surface into a hydrophobic one, which is crucial for applications in microelectronics, anti-fouling coatings, and creating controlled interfaces for biomedical devices.[1][7]

-

Coupling Agent in Advanced Materials : In the production of composites and polymers, PETS acts as a molecular bridge, enhancing the adhesion and compatibility between inorganic fillers (like glass fibers or silica particles) and organic polymer matrices.[1] This results in materials with improved mechanical strength and durability.

-

Nanotechnology and Electronics : PETS is used in the fabrication of nanostructured materials.[1] In organic electronics, a PETS SAM on a gate dielectric can be used to modify the surface energy, improve the performance of organic field-effect transistors (OFETs), and reduce transistor channel length.[3][7]

-

Intermediate in Chemical Synthesis : Beyond surfaces, PETS serves as an intermediate in the synthesis of more complex molecules. It is a precursor in the production of certain silicone polymers and is used in organic synthesis to introduce the phenethylsilyl moiety into molecules for pharmaceutical and agrochemical research.[1]

Field-Proven Experimental Protocols

The successful application of PETS is critically dependent on rigorous experimental technique, particularly the exclusion of excess water to prevent premature polymerization in solution.

Protocol 1: Formation of a PETS Self-Assembled Monolayer on a Silicon Wafer

This protocol details a standard procedure for creating a high-quality hydrophobic monolayer. The causality is explained at each step.

-

Substrate Preparation (Activation) :

-

Action : Clean silicon wafer substrates by sonication in acetone, then isopropanol (5 minutes each). Dry under a stream of dry nitrogen.

-

Causality : This removes gross organic contaminants from the surface.

-

Action : Immerse the cleaned wafers in a Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 15 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive if mixed with organic solvents).

-

Causality : This is a critical hydroxylation step. The aggressive oxidation removes residual organic traces and generates a high density of surface silanol (Si-OH) groups, which are the required anchor points for the silane.

-

Action : Rinse wafers copiously with deionized water and dry thoroughly under nitrogen. Immediately transfer to a 120 °C oven for 30 minutes.

-

Causality : The final rinse removes the acid. The baking step removes physisorbed water molecules from the surface, leaving only the chemisorbed hydroxyl groups necessary for the reaction. This prevents uncontrolled polymerization near the surface.

-

-

Silanization (Deposition) :

-

Action : In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of Phenethyltrichlorosilane in an anhydrous solvent (e.g., toluene or hexane).

-

Causality : Anhydrous conditions are non-negotiable. Using a dry solvent inside an inert atmosphere prevents PETS from hydrolyzing and polymerizing in the solution before it can react with the substrate surface. This is the most common failure point.

-

Action : Immerse the cooled, prepared wafers into the PETS solution for 1-2 hours.

-

Causality : This incubation period allows sufficient time for the PETS molecules to diffuse to the surface, hydrolyze with the surface-bound water, and form covalent bonds.

-

-

Post-Deposition Cleanup and Curing :

-

Action : Remove the wafers from the silane solution and rinse thoroughly with the parent anhydrous solvent (e.g., toluene), followed by a rinse with isopropanol or acetone.

-

Causality : The solvent rinse removes any physisorbed (non-covalently bonded) silane molecules or small oligomers.

-

Action : Dry the wafers under a stream of dry nitrogen and bake at 120 °C for 30-60 minutes.

-

Causality : This final curing step drives off any remaining solvent and promotes further cross-linking between adjacent silane molecules on the surface, increasing the density and stability of the monolayer.

-

Protocol 2: Quality Control & Characterization of the SAM

Verification of monolayer formation is essential. A multi-technique approach provides a comprehensive assessment.

| Technique | Purpose | Expected Result for Successful PETS SAM |

| Contact Angle Goniometry | Measures surface wettability/hydrophobicity. | A significant increase in the static water contact angle from <10° (clean SiO₂) to >90°. |

| Ellipsometry | Measures the thickness of thin films. | A uniform thickness measurement consistent with a molecular monolayer (typically 1-2 nm). |

| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition. | Presence of Si, O, and a strong C 1s signal. The absence of a Cl 2p signal confirms complete hydrolysis. |

| Atomic Force Microscopy (AFM) | Images surface topography. | A smooth, uniform surface with low root-mean-square (RMS) roughness, confirming the absence of large agglomerates. |

Hazard Analysis and Safe Handling Protocols

Phenethyltrichlorosilane is a hazardous chemical that demands strict adherence to safety protocols. Its dual-hazard nature—corrosivity and acute toxicity—stems from its reactivity.[2]

| Hazard Class | GHS Code(s) | Description |

| Acute Toxicity, Dermal | H311 (Toxic in contact with skin) | The substance can be absorbed through the skin, causing systemic toxicity.[2] |

| Skin Corrosion | H314 (Causes severe skin burns and eye damage) | The compound itself and the HCl generated upon contact with moisture are highly corrosive to all tissues.[2] |

| Water Reactivity | EUH014 (Reacts violently with water) | This reaction is rapid and exothermic, producing large volumes of corrosive hydrogen chloride gas.[12] |

Mandatory Handling & Personal Protective Equipment (PPE)

-

Work Area : All handling of open containers must be performed inside a certified chemical fume hood or a glovebox with inert atmosphere.[13] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment :

-

Eye/Face : Chemical splash goggles combined with a full-face shield are required.

-

Hand : Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check breakthrough times. Double-gloving is recommended.

-

Body : Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.

-

-

Inert Atmosphere : Due to its extreme moisture sensitivity, handle under an inert gas like nitrogen or argon. Use Schlenk line techniques or a glovebox for transfers.

Emergency & First Aid Procedures

-

Skin Contact : Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[12][14]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][14]

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Storage & Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[12][14] The container must be protected from moisture and stored away from incompatible substances such as alcohols, bases, and oxidizing agents.[14][15]

-

Disposal : Waste material is considered hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[12][16] Do not dispose of into drains. The primary disposal method is typically controlled incineration with scrubbing to neutralize the resulting HCl.[17]

References

-

Material Safety Data Sheet - Phenyltrichlorosilane, 95% - Cole-Parmer. (Note: While for a related compound, the MSDS provides analogous safety and handling information for trichlorosilanes.)

-

In Vitro Stability Study of Organosilane Self-Assemble Monolayers and Multilayers - PubMed.

-

Organosilane self‐assembled monolayers formed at the vapour/solid interface - Surface and Interface Analysis.

-

Trichloro(phenethyl)silane - Chem-Impex.

-

Trichloro(phenethyl)silane 95 940-41-0 - Sigma-Aldrich.

-

Mechanism of Organosilane Self-Assembled Monolayer Formation on Silica Studied by Second-Harmonic Generation | The Journal of Physical Chemistry.

-

Phenethyltrichlorosilane (CAS 940-41-0) - Chemical & Physical Properties by Cheméo.

-

PHENETHYLTRICHLOROSILANE | 940-41-0 - ChemicalBook.

-

Trichloro(phenethyl)silane - Oakwood Chemical.

-

(2-Phenylethyl)trichlorosilane | C8H9Cl3Si | CID 70327 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC.

-

((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE - Gelest, Inc.

-

The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... - NIH.

-

Detecting and Removing Defects in Organosilane Self-Assembled Monolayers | Langmuir.

-

Trichloro(phenethyl)silane 95 940-41-0 - Sigma-Aldrich (Safety Information).

-

Trichloro(phenethyl)silane 95 940-41-0 - Sigma-Aldrich (Application).

-

Hydrolysis and Stability of Trichloro(4-phenylbutyl)silane in Different Solvents: An In-depth Technical Guide - Benchchem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Application Notes and Protocols for Surface Modification of Silica with Trichloro(4-phenylbutyl)silane - Benchchem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc.

-

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of (1-Naphthylmethyl)trichlorosilane - Benchchem.

-

Application Notes and Protocols for Surface Modification Using Ethylidenebis(trichlorosilane) - Benchchem.

-

GLOBAL SAFE HANDLING OF CHLOROSILANES.

-

Phenethyltrichlorosilane - NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2-Phenylethyl)trichlorosilane | C8H9Cl3Si | CID 70327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Phenethyltrichlorosilane (CAS 940-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PHENETHYLTRICHLOROSILANE | 940-41-0 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. トリクロロ(フェネチル)シラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenethyltrichlorosilane [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. gelest.com [gelest.com]

- 17. globalsilicones.org [globalsilicones.org]

An In-depth Technical Guide to the Molecular Structure and Applications of Phenethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phenethyltrichlorosilane (PETS) is a versatile organosilane compound that has garnered significant interest across various scientific disciplines, including materials science, surface chemistry, and nanotechnology. Its unique molecular architecture, featuring a reactive trichlorosilyl head and a non-polar phenethyl tail, allows for the formation of robust self-assembled monolayers (SAMs) on a multitude of substrates. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure of PETS, its synthesis, reactivity, and practical applications, with a focus on surface modification. As a senior application scientist, the aim is to deliver not just a theoretical overview but also actionable, field-proven insights to empower your research and development endeavors.

Molecular Structure and Physicochemical Properties

Phenethyltrichlorosilane, with the IUPAC name trichloro(2-phenylethyl)silane, is characterized by the chemical formula C₈H₉Cl₃Si.[1] Its structure consists of a silicon atom bonded to three chlorine atoms, and a phenethyl group (-CH₂CH₂C₆H₅). This combination of a highly reactive inorganic functional group and a stable organic moiety is central to its utility.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₃Si | [1][2] |

| Molecular Weight | 239.60 g/mol | [2] |

| CAS Number | 940-41-0 | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 93-96 °C at 3 mmHg | |

| Density | 1.234 g/mL at 25 °C | |

| Refractive Index | n20/D 1.513 |

The key to understanding the functionality of PETS lies in the polarity difference between its two ends. The trichlorosilyl group is highly electrophilic and susceptible to nucleophilic attack, particularly by hydroxyl groups present on surfaces. In contrast, the phenethyl group is non-polar and contributes to the formation of a hydrophobic surface after monolayer deposition.

Caption: Molecular structure of Phenethyltrichlorosilane.

Synthesis of Phenethyltrichlorosilane

The primary industrial method for synthesizing phenethyltrichlorosilane is through the hydrosilylation of styrene with trichlorosilane (HSiCl₃). This reaction involves the addition of the Si-H bond across the double bond of the styrene molecule. The reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst such as Karstedt's catalyst.[3]

The hydrosilylation of styrene can result in two isomeric products: the β-isomer (phenethyltrichlorosilane) and the α-isomer (1-phenyl-1-(trichlorosilyl)ethane). The selectivity of the reaction towards the desired β-isomer is highly dependent on the choice of catalyst and reaction conditions. For many applications, a high regioselectivity for the β-isomer is desired.

Caption: Synthesis of Phenethyltrichlorosilane via Hydrosilylation.

Experimental Protocol: Synthesis of Phenethyltrichlorosilane

This protocol is a representative method for the synthesis of phenethyltrichlorosilane via hydrosilylation.

Materials:

-

Styrene (freshly distilled)

-

Trichlorosilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (reaction solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is assembled. The system is purged with inert gas.

-

Charging the Reactor: Anhydrous toluene and a catalytic amount of Karstedt's catalyst are added to the flask. The solution is heated to the desired reaction temperature (typically 60-80 °C).

-

Addition of Reactants: A mixture of styrene and a slight excess of trichlorosilane is added dropwise to the heated catalyst solution via the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy to observe the consumption of styrene.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the phenethyltrichlorosilane.

Self-Validation: The purity and identity of the synthesized phenethyltrichlorosilane should be confirmed by spectroscopic methods (NMR, IR, and MS) and compared with literature data. The presence of the α-isomer can also be quantified.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of phenethyltrichlorosilane is essential for its identification and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phenethyltrichlorosilane is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl bridge.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | - | 5H |

| Benzylic (-CH₂-) | ~2.9 | Triplet | ~8.0 | 2H |

| Silyl (-CH₂-) | ~1.5 | Triplet | ~8.0 | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

The two triplets of the ethyl group are a key diagnostic feature, indicating the -CH₂-CH₂- linkage. The downfield shift of the benzylic protons is due to their proximity to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm) |

| Quaternary Aromatic (C-ipso) | ~140 |

| Aromatic (CH) | ~128-129 |

| Benzylic (-CH₂-) | ~30 |

| Silyl (-CH₂-) | ~20 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for characterizing silicon-containing compounds. For alkyltrichlorosilanes, the ²⁹Si chemical shift typically appears in the range of +10 to +20 ppm relative to tetramethylsilane (TMS).[4][5] This downfield shift is characteristic of a silicon atom bonded to three electronegative chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of phenethyltrichlorosilane displays characteristic absorption bands that correspond to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~740, 700 | C-H out-of-plane bend (monosubstituted benzene) |

| ~580-450 | Si-Cl stretch (strong) |

The strong absorption band in the far-infrared region corresponding to the Si-Cl stretching vibration is a key indicator of the trichlorosilyl group.

Reactivity and Mechanism of Surface Modification

The utility of phenethyltrichlorosilane in surface modification stems from the high reactivity of the Si-Cl bonds. These bonds are readily hydrolyzed by water, even trace amounts present on a surface or in the atmosphere, to form silanol groups (Si-OH).

Hydrolysis Mechanism

The hydrolysis of the trichlorosilyl group is a stepwise process where the chlorine atoms are sequentially replaced by hydroxyl groups. The resulting silanetriol is a highly reactive intermediate.

Caption: Stepwise hydrolysis of the trichlorosilyl group.

Condensation and Surface Attachment

The silanol intermediates can then undergo two primary condensation reactions:

-

Reaction with Surface Hydroxyl Groups: The silanol groups of the hydrolyzed PETS react with hydroxyl groups on the substrate surface (e.g., Si-OH on a silicon wafer) to form stable, covalent siloxane (Si-O-Si) bonds. This anchors the phenethyltrichlorosilane molecule to the surface.

-

Intermolecular Condensation: Adjacent hydrolyzed PETS molecules can react with each other to form a cross-linked polysiloxane network on the surface. This cross-linking contributes to the formation of a dense and robust monolayer.

Caption: Formation of a self-assembled monolayer on a hydroxylated surface.

Application: Formation of Self-Assembled Monolayers (SAMs)

One of the most significant applications of phenethyltrichlorosilane is the formation of SAMs on silicon wafers and other hydroxylated surfaces. These monolayers can be used to control surface properties such as wettability, adhesion, and chemical reactivity.

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol provides a field-proven method for the formation of a high-quality phenethyltrichlorosilane SAM on a silicon wafer.

Materials:

-

Silicon wafers

-

Phenethyltrichlorosilane

-

Anhydrous toluene or hexane

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Deionized water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Cut silicon wafers to the desired size.

-

Clean the wafers by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

-

Dry the wafers under a stream of nitrogen.

-

Immerse the clean, dry wafers in Piranha solution for 15-30 minutes to remove any remaining organic residues and to generate a high density of surface hydroxyl groups.

-

Rinse the wafers copiously with deionized water and dry thoroughly with nitrogen.

-

-

SAM Deposition (Vapor Phase):

-

Place the cleaned and hydroxylated silicon wafers in a vacuum desiccator.

-

In a small, open vial within the desiccator, place a few drops of phenethyltrichlorosilane.

-

Evacuate the desiccator for a few minutes to reduce the pressure and promote vaporization of the silane.

-

Close the desiccator and allow the wafers to be exposed to the silane vapor for 2-12 hours at room temperature.

-

-

Post-Deposition Treatment:

-

Vent the desiccator to atmospheric pressure with an inert gas.

-

Remove the wafers and rinse them thoroughly with anhydrous toluene or hexane to remove any physisorbed silane molecules.

-

Sonicate the wafers in fresh anhydrous solvent for 5-10 minutes.

-

Dry the wafers with a stream of nitrogen.

-

To promote cross-linking and improve the stability of the monolayer, the coated wafers can be cured by baking at 110-120 °C for 30-60 minutes.

-

Self-Validation and Characterization:

The quality of the resulting SAM can be assessed using various surface analysis techniques:

-

Contact Angle Goniometry: A high water contact angle (>90°) indicates the formation of a hydrophobic surface, confirming the presence of the phenethyl groups at the interface.

-

Ellipsometry: This technique can be used to measure the thickness of the monolayer, which should be consistent with the length of the phenethyltrichlorosilane molecule.

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface and assess the uniformity and smoothness of the SAM.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, carbon, and oxygen from the monolayer and the underlying substrate.

Safety and Handling

Phenethyltrichlorosilane is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Corrosive: It causes severe skin burns and eye damage.[2]

-

Toxic: It is toxic in contact with skin.[2]

-

Reacts with Water: It reacts with water and moisture to produce corrosive hydrogen chloride gas.

Handling Recommendations:

-

Always handle phenethyltrichlorosilane in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Phenethyltrichlorosilane is a valuable molecule for researchers and scientists working in the field of surface modification and nanotechnology. Its well-defined molecular structure, with a reactive silyl head and a non-polar organic tail, allows for the creation of robust and functional self-assembled monolayers. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is crucial for its effective application. By following established protocols for synthesis and surface deposition, and by employing appropriate characterization techniques, researchers can harness the potential of phenethyltrichlorosilane to tailor surface properties for a wide range of applications.

References

- PubChem. (n.d.). Phenyltrichlorosilane. National Center for Biotechnology Information.

-

PubChem. (n.d.). (2-Phenylethyl)trichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]

- Buhl, M., & van Wullen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 351(1-2), 129-134.

- Marsmann, H. C. (1981). 29Si-NMR Spectroscopic Results. In NMR Basic Principles and Progress (pp. 65-235). Springer, Berlin, Heidelberg.

- ChemicalBook. (n.d.). PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum.

- SpectraBase. (n.d.). Methyl trichlorosilane.

- SpectraBase. (n.d.). Phenethyltrichlorosilane.

-

NIST. (n.d.). Phenethyltrichlorosilane. NIST Chemistry WebBook. Retrieved from [Link]

- University of Regensburg. (n.d.). Silicon NMR.

- Castillo, J. M., Klos, M., Jacobs, K., Horsch, M., & Hasse, H. (2015).

- Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds.

- Nakazawa, H., et al. (2019). Hydrosilylation of styrene with various hydrosilanes or siloxanes catalyzed by Co(tpy)Br2@SiO2/K2CO3. Journal of Organometallic Chemistry, 899, 120897.

- McCulloch, B., et al. (2014). Trichlorosilanes as Anchoring Groups for Phenylene-Thiophene Molecular Monolayer Field Effect Transistors.

- Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.

- Sigma-Aldrich. (n.d.). Hydrosilylation Catalyst.

- ResearchGate. (n.d.). Hydrosilylation of styrene with various silanes.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- BenchChem. (n.d.). Step-by-Step Guide to Dodecylsilane SAM Formation on Silicon Wafers.

- ResearchGate. (n.d.). 1. 59.6 MHz 29Si{1H} NMR spectrum (upper insert) of the....

- ResearchGate. (n.d.). Formation mechanism of SAM on the hydroxylized silicon substrate.

- Liu, Y., et al. (2022). Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. Organic Letters, 24(48), 8735-8740.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Biffis, A., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation.

- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews, 96(4), 1533-1554.

- Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Inomata, K., et al. (2020). Selective hydrosilylation of allyl chloride with trichlorosilane.

- ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes.

- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

- University Wafers. (n.d.). Silicon Wafer Manufacturing Process.

- Mertens, P. W., & Meuris, M. (Eds.). (2015). Ultra Clean Processing of Semiconductor Surfaces XIII.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Phenethyltrichlorosilane

This guide provides a comprehensive analysis of the spectroscopic data for phenethyltrichlorosilane (C₆H₅CH₂CH₂SiCl₃), a key organosilane intermediate in materials science and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but also the underlying principles and experimental considerations critical for accurate interpretation.

Introduction: The Molecular Blueprint of Phenethyltrichlorosilane

Phenethyltrichlorosilane is a bifunctional molecule featuring a phenethyl group and a reactive trichlorosilyl moiety. This unique structure makes it a valuable precursor for the synthesis of silicones, surface modification agents, and in the formation of self-assembled monolayers.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This guide provides a detailed examination of its characteristic spectroscopic data.

Molecular Structure:

Caption: Molecular structure of phenethyltrichlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For phenethyltrichlorosilane, both ¹H and ¹³C NMR provide invaluable information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phenethyltrichlorosilane is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl bridge.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.8 | Triplet | 2H | Methylene protons (α-CH₂) |

| ~ 1.5 | Triplet | 2H | Methylene protons (β-CH₂) |

Interpretation:

-

Aromatic Region (δ 7.1 - 7.3): The protons on the benzene ring typically appear in this region due to the deshielding effect of the aromatic ring current. The complex multiplet arises from the spin-spin coupling between the ortho, meta, and para protons.

-

Aliphatic Region (δ 1.5 - 2.8): The two methylene groups of the ethyl chain give rise to two distinct signals. The protons on the carbon adjacent to the phenyl group (β-CH₂) are expected around δ 2.8, appearing as a triplet due to coupling with the neighboring methylene protons. The protons on the carbon adjacent to the silicon atom (α-CH₂) are expected to be further upfield, around δ 1.5, also as a triplet. The electron-withdrawing nature of the trichlorosilyl group will influence the precise chemical shift of the α-CH₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic CH carbons (C-ortho, C-meta) |

| ~ 126 | Aromatic CH carbon (C-para) |

| ~ 30 | Methylene carbon (β-CH₂) |

| ~ 20 | Methylene carbon (α-CH₂) |

Interpretation:

-

Aromatic Region (δ 126 - 140): The carbons of the benzene ring resonate in this downfield region. The carbon directly attached to the ethyl group (ipso-carbon) is a quaternary carbon and will have a distinct chemical shift. The other aromatic carbons will appear in the typical range for substituted benzenes.

-

Aliphatic Region (δ 20 - 30): The two methylene carbons will have distinct signals. The carbon attached to the silicon atom (α-CH₂) will be influenced by the electronegativity of the silicon and chlorine atoms, while the carbon attached to the phenyl ring (β-CH₂) will be in a more typical aliphatic environment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of phenethyltrichlorosilane is available from the NIST WebBook.[2]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching vibrations |

| ~ 800 - 600 | Strong | Si-Cl stretching vibrations |

| ~ 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorptions above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C Stretching: The characteristic absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

Si-Cl Stretching: The strong absorption in the 800-600 cm⁻¹ region is a key indicator of the trichlorosilyl group.

-

C-H Bending: The strong bands around 740 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring, confirming the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

While a publicly available mass spectrum for phenethyltrichlorosilane is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar organosilanes and aromatic compounds. The molecular weight of phenethyltrichlorosilane is 239.60 g/mol .[1]

Predicted Fragmentation Pathway:

Electron ionization would likely lead to the formation of a molecular ion (M⁺˙) which would then undergo fragmentation. Key fragmentation pathways would involve cleavage of the C-C bond of the ethyl bridge and loss of chlorine atoms.

Caption: Predicted major fragmentation pathways of phenethyltrichlorosilane.

Interpretation of Predicted Fragments:

-

Molecular Ion (M⁺˙): The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl).

-

β-Cleavage (m/z 105): Cleavage of the bond between the two methylene groups would result in the formation of the stable phenylethyl cation ([C₆H₅CH₂CH₂]⁺).

-

α-Cleavage (m/z 133, 135, 137): Cleavage of the bond between the ethyl group and the silicon atom would yield the trichlorosilyl cation ([SiCl₃]⁺), which would also show a distinct isotopic pattern.

-

Tropylium Ion (m/z 91): The phenylethyl cation can rearrange to the highly stable tropylium ion ([C₇H₇]⁺), a very common fragment in the mass spectra of compounds containing a benzyl group.

-

Loss of Chlorine (m/z 203, 205): The molecular ion could lose a chlorine radical to form the [C₆H₅CH₂CH₂SiCl₂]⁺ ion.

Experimental Protocols: Ensuring Data Integrity

The reactive nature of phenethyltrichlorosilane, particularly its sensitivity to moisture, necessitates careful handling and specific experimental protocols to obtain high-quality spectroscopic data.

NMR Spectroscopy Protocol

Rationale: Due to the reactivity of the Si-Cl bonds with protic solvents, deuterated aprotic solvents are required. The sample must be handled under an inert atmosphere to prevent hydrolysis.

Step-by-Step Methodology:

-

Solvent Selection: Use a dry, deuterated aprotic solvent such as chloroform-d (CDCl₃) or benzene-d₆. Ensure the solvent is stored over molecular sieves to remove any trace moisture.

-

Sample Preparation:

-

In a glovebox or under a stream of dry nitrogen, accurately weigh approximately 10-20 mg of phenethyltrichlorosilane into a clean, dry NMR tube.

-

Using a syringe, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

-

Instrumental Parameters:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR, a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgdc) is appropriate.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Caption: Workflow for NMR analysis of phenethyltrichlorosilane.

IR Spectroscopy Protocol

Rationale: The hydrolytic sensitivity of phenethyltrichlorosilane requires the use of techniques that minimize exposure to atmospheric moisture. A neat sample between salt plates is a common and effective method.

Step-by-Step Methodology:

-

Sample Preparation (Neat Liquid):

-

In a fume hood with low humidity or in a glovebox, place a single drop of phenethyltrichlorosilane onto a dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Instrumental Parameters:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty beam path before running the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After analysis, immediately clean the salt plates with a dry, non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., isopropanol) and store them in a desiccator.

Mass Spectrometry Protocol

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like phenethyltrichlorosilane. The GC separates the compound from any impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of phenethyltrichlorosilane (e.g., 1 mg/mL) in a dry, volatile, and aprotic solvent such as hexane or dichloromethane.

-

-

GC-MS Conditions:

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. The injector temperature should be high enough to ensure rapid volatilization (e.g., 250 °C).

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this analysis.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the compound.

-

Mass Spectrometer: Use electron ionization (EI) at 70 eV. The mass range should be scanned from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 300).

-

Conclusion

References

-

PubChem. (n.d.). (2-Phenylethyl)trichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenethyltrichlorosilane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Reactivity of Phenethyltrichlorosilane in Organic Solvents

Introduction

Phenethyltrichlorosilane (PETCS) is a versatile organosilicon compound widely utilized by researchers and drug development professionals. Its bifunctional nature, featuring a nonpolar phenethyl group and a highly reactive trichlorosilyl headgroup, makes it an essential reagent for creating self-assembled monolayers (SAMs) for surface modification and as a precursor in the synthesis of advanced materials like polyhedral oligomeric silsesquioxanes.[1][2] The efficacy and success of these applications are critically dependent on understanding the behavior of PETCS in organic solvents.

This guide deviates from a simple solubility chart to provide a deeper, more practical understanding of the interplay between solubility and reactivity. For a highly reactive compound like PETCS, the term "solubility" is nuanced. In inert, aprotic solvents, it behaves like a typical solute. However, in protic or even polar aprotic solvents, dissolution is often immediately followed by a chemical reaction. This guide provides the theoretical framework, practical data, and experimental protocols necessary to navigate this complexity, ensuring predictable and reproducible outcomes in your research.

Core Physicochemical Properties and Critical Safety Imperatives

A thorough understanding of the fundamental properties of PETCS is a prerequisite for its safe and effective handling. The trichlorosilyl group imparts significant reactivity, particularly towards moisture.

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 940-41-0 | [1][3] |

| Molecular Formula | C₈H₉Cl₃Si | [2] |

| Molecular Weight | 239.6 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.234 g/mL at 25 °C | [1][2] |

| Boiling Point | 93-96 °C at 3 mmHg | [1][2] |

| Refractive Index | n20/D 1.513 |[1][2] |

Critical Safety & Handling: Phenethyltrichlorosilane is classified as a corrosive and water-reactive substance.[3][5]

-

Moisture Sensitivity: PETCS reacts violently with water, moist air, and protic solvents (e.g., alcohols) to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl).[5][6][7] This is the most critical handling consideration.

-

Handling Procedures: Always handle PETCS in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] It should be stored away from incompatible materials such as water, acids, bases, and strong oxidizing agents.[7]

The Duality of Solubility: Theoretical Principles

The solubility of PETCS is governed by the "like dissolves like" principle, which relates solubility to the polarity of the solute and solvent. The PETCS molecule has two distinct regions influencing its behavior:

-

The Phenethyl Group (-CH₂CH₂C₆H₅): This hydrocarbon tail is nonpolar and lipophilic. It promotes solubility in nonpolar organic solvents through van der Waals interactions.

-

The Trichlorosilyl Group (-SiCl₃): This headgroup is highly polar and, more importantly, extremely reactive. The silicon-chlorine bonds are susceptible to nucleophilic attack, especially by protic species.[8]

This duality means that in nonpolar, aprotic solvents (e.g., alkanes, aromatic hydrocarbons, chlorinated solvents), the dissolution is primarily a physical process driven by favorable intermolecular forces. In contrast, in protic solvents (e.g., water, alcohols), the interaction is a chemical reaction (solvolysis) that consumes the PETCS.

Solubility Profile of Phenethyltrichlorosilane

Direct, quantitative solubility data for PETCS is not extensively published. However, its solubility can be reliably predicted based on its structure and by analogy to similar compounds, such as phenyltrichlorosilane.[4]

Table of Expected Solubility in Aprotic Organic Solvents:

| Solvent Class | Example Solvents | Expected Solubility | Rationale & Commentary |

| Hydrocarbons | Hexane, Heptane, Toluene | Soluble / Miscible | The nonpolar phenethyl group interacts favorably with these nonpolar solvents. Toluene, with its aromatic ring, is an excellent solvent choice. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble / Miscible | These solvents are non-protic and have polarities that are compatible with the overall PETCS molecule. Phenyltrichlorosilane is known to be soluble in chloroform and carbon tetrachloride.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | These are polar aprotic solvents. While generally good solvents, they must be rigorously dried as trace water will cause hydrolysis. THF is particularly hygroscopic. |

| Other Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Use with Caution | While aprotic, these solvents are highly polar. PETCS may be less soluble and is highly susceptible to degradation from trace moisture, which is common in these hygroscopic solvents. |

The Chemistry of "Insolubility": Reactivity in Protic Media

What is often mistaken for poor solubility in protic solvents is, in fact, rapid chemical decomposition. This reactivity is foundational to the use of PETCS in surface modification.

Mechanism of Hydrolysis: The primary reaction is hydrolysis, which occurs in stages:

-

Hydrolysis: The Si-Cl bonds are sequentially attacked by water molecules, replacing the chloride atoms with hydroxyl (-OH) groups and liberating HCl.[8] C₈H₁₃SiCl₃ + 3H₂O → C₈H₁₃Si(OH)₃ + 3HCl

-

Condensation: The resulting silanetriol is unstable and rapidly undergoes intermolecular condensation to form stable siloxane (Si-O-Si) bridges, releasing water and forming a polymeric network or bonding to a hydroxylated surface.[8]

This same reactive principle applies to other protic solvents like alcohols (alcoholysis), forming Si-OR bonds. For applications such as creating a hydrophobic coating on a glass or silicon wafer surface, the solvent (e.g., isopropanol) acts as both a carrier and a reactant to facilitate covalent bonding to the surface.[9]

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable, self-validating method for determining the solubility of PETCS in a chosen aprotic solvent. The core principle is to prepare a saturated solution, remove the undissolved solute, and quantify the dissolved mass by evaporating the solvent.

Causality and Safety: The entire procedure is designed around the extreme moisture sensitivity of PETCS. Every step involving the compound or solvent must be performed under anhydrous conditions to prevent reaction and ensure the data reflects true physical solubility.

Step-by-Step Methodology:

-

Preparation (Anhydrous Conditions):

-

Place all necessary glassware (vials, syringes, filters) in a laboratory oven at 120°C for at least 4 hours.

-

Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant. This step is critical to remove all adsorbed water.

-

Acquire a high-purity, anhydrous grade of the desired organic solvent. It is best practice to use a solvent from a freshly opened bottle or one that has been dried using molecular sieves.

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox or under a stream of argon/nitrogen), add an excess amount of PETCS to a pre-weighed, dried glass vial. "Excess" means adding enough solid so that some will visibly remain undissolved.

-

Using a gas-tight syringe, add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25°C water bath) for 24 hours. This ensures the solution reaches equilibrium saturation.

-

Visually confirm that undissolved PETCS remains at the bottom of the vial. If all the solute dissolves, the solution is not saturated, and the experiment must be repeated with more PETCS.

-

-

Isolation of Saturated Solution:

-

Allow the vial to stand undisturbed for 2 hours to let the excess solute settle.

-

Carefully draw the clear supernatant (the saturated solution) into a dry syringe fitted with a 0.2 μm PTFE syringe filter. This step removes any suspended microparticles.

-

Dispense the filtered, saturated solution into a second pre-weighed, dry vial. Record the exact volume transferred if possible, but the primary measurement will be gravimetric.

-

-

Quantification:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

In a chemical fume hood, carefully evaporate the solvent using a gentle stream of dry nitrogen or by using a rotary evaporator. Do not heat excessively, as this could degrade the PETCS.

-

Once the solvent is fully removed, place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent traces.

-

Weigh the vial again. The final mass corresponds to the mass of PETCS that was dissolved in the aliquot of the saturated solution.

-

-

Calculation:

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dissolved PETCS)

-

Solubility ( g/100 g solvent): (Mass of dissolved PETCS / Mass of solvent) * 100

-

Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of PETCS solubility.

Conclusion

Phenethyltrichlorosilane presents a classic case where chemical reactivity is as important as physical solubility. For drug development professionals and researchers, the choice of an organic solvent is a critical decision that dictates the outcome of a procedure.

-

For stable solutions intended for storage or as a stock reagent, rigorously dried, nonpolar, aprotic solvents such as toluene, hexane, or dichloromethane are required.

-

For applications involving surface functionalization or polymerization, protic solvents like isopropanol or controlled addition of water can be used, where the solvent acts as a carrier and a reactant.

By understanding these principles and employing meticulous anhydrous techniques as outlined in the provided protocol, scientists can harness the full potential of this versatile silane, ensuring both the integrity of their experiments and the safety of their laboratory environment.

References

-

National Center for Biotechnology Information. (n.d.). Phenyltrichlorosilane. PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (n.d.). PHENYLTRIETHOXYSILANE. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). PHENETHYLTRICHLOROSILANE. Retrieved from [Link]

-